molecular formula C9H13F3N4 B1475822 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine CAS No. 2098009-22-2

2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine

Cat. No.: B1475822
CAS No.: 2098009-22-2
M. Wt: 234.22 g/mol
InChI Key: KQTRBMLVAOKEDC-UHFFFAOYSA-N
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Description

2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H13F3N4 and its molecular weight is 234.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Scaffold for Drug Development

The compound 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is a part of a broader class of compounds known for their unique bicyclic heterocycle structure, making them promising scaffolds in drug development. This specific structure is non-flat and offers diverse functionalization opportunities, allowing for the design of lead-like compounds with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their ability to stimulate glucagon-like peptide-1 (GLP-1) secretion, presenting a novel avenue for anti-diabetes drug leads (Mishchuk et al., 2016).

Synthesis and Antiproliferative Activity

The compound's derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancers. One of the synthesized compounds, featuring a trifluoromethylphenyl substitution, displayed significant antiproliferative activity, suggesting that modifications to the core structure can influence biological activity. The lack of inhibitory activity against bovine dihydrofolate reductase (DHFR) indicates that these compounds may act through mechanisms other than folate pathway inhibition, highlighting their potential in cancer therapy without the side effects associated with DHFR inhibition (Dolzhenko et al., 2008).

Molecular and Crystal Structure Insights

Understanding the molecular and crystal structure of compounds within this chemical family provides valuable insights into their interaction mechanisms and potential applications. For example, the crystal structure analysis of a related compound revealed specific conformational features and intermolecular interactions, such as hydrogen bonds and π–π interactions. These structural details are crucial for designing compounds with desired properties and biological activities (Dolzhenko et al., 2011).

Efficient Synthesis Methods

Developing efficient synthesis methods for these compounds is essential for exploring their full potential in various applications. For example, a regio- and stereoselective synthesis method has been developed for producing 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives under solvent-free conditions. Such methods enhance the accessibility of these compounds for further research and potential applications (Rahmati, 2011).

Biochemical Analysis

Biochemical Properties

2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with various enzymes, including kinases and phosphatases, by binding to their active sites and inhibiting their activity. This compound’s trifluoromethyl group enhances its binding affinity and specificity towards these enzymes. Additionally, it interacts with proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, by modulating their activity and altering downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. It also affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to their inhibition. This binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression. It also affects the phosphorylation status of proteins involved in cell signaling pathways, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of target enzymes and persistent alterations in cellular function. The compound’s stability and degradation rate can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity. These findings highlight the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments. The compound’s localization and accumulation can influence its activity and effectiveness. For example, its interaction with membrane transporters can enhance its cellular uptake and increase its concentration at the target site .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling proteins .

Properties

IUPAC Name

2-[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4/c10-9(11,12)6-2-4-16-7(1-3-13)14-15-8(16)5-6/h6H,1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTRBMLVAOKEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CCN)CC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 2
2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 3
2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 4
2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 5
2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
Reactant of Route 6
2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine

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